2,4-Dibromo-5-fluorobenzotrifluoride

Regioselective Suzuki coupling Site-selective functionalization Polyhalogenated arene differentiation

2,4-Dibromo-5-fluorobenzotrifluoride (CAS 1806327-97-8, IUPAC: 1,5-dibromo-2-fluoro-4-(trifluoromethyl)benzene, molecular formula C₇H₂Br₂F₄, MW 321.89) is a polyhalogenated aromatic building block belonging to the dibromo-fluorobenzotrifluoride class. The compound features two bromine atoms at the 2- and 4-positions, a fluorine atom at the 5-position, and a trifluoromethyl (-CF₃) group on the benzene ring.

Molecular Formula C7H2Br2F4
Molecular Weight 321.89 g/mol
CAS No. 1806327-97-8
Cat. No. B1448616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-fluorobenzotrifluoride
CAS1806327-97-8
Molecular FormulaC7H2Br2F4
Molecular Weight321.89 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)Br)C(F)(F)F
InChIInChI=1S/C7H2Br2F4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H
InChIKeyUOALYNOUDFFNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-5-fluorobenzotrifluoride (CAS 1806327-97-8): A Dual-Halogenated Benzotrifluoride Intermediate for Regioselective Synthesis


2,4-Dibromo-5-fluorobenzotrifluoride (CAS 1806327-97-8, IUPAC: 1,5-dibromo-2-fluoro-4-(trifluoromethyl)benzene, molecular formula C₇H₂Br₂F₄, MW 321.89) is a polyhalogenated aromatic building block belonging to the dibromo-fluorobenzotrifluoride class . The compound features two bromine atoms at the 2- and 4-positions, a fluorine atom at the 5-position, and a trifluoromethyl (-CF₃) group on the benzene ring. Its regioisomeric substitution pattern distinguishes it from other dibromo-fluorobenzotrifluoride isomers—specifically the 2,3- (CAS 1027511-90-5), 2,5- (CAS 1806353-61-6), and 3,5-substituted (CAS 109919-28-0) analogs—enabling unique regioselectivity in sequential cross-coupling reactions . The -CF₃ group imparts enhanced lipophilicity (XLogP3 ~4.7 predicted for isomers) and metabolic stability, making this compound a strategic intermediate for pharmaceutical and agrochemical research programs requiring site-selective functionalization of electron-deficient aryl scaffolds [1].

Why Generic Substitution of 2,4-Dibromo-5-fluorobenzotrifluoride Is Scientifically Unjustified


Dibromo-fluorobenzotrifluoride isomers share the identical molecular formula (C₇H₂Br₂F₄, MW 321.89) and are frequently misclassified as interchangeable intermediates in procurement databases. However, the position of the fluorine substituent relative to the two bromine atoms critically governs the electronic environment at each reactive center, dictating both the rate and regiochemical outcome of sequential palladium-catalyzed cross-coupling reactions . The 2,4-dibromo-5-fluoro substitution pattern places fluorine in a meta relationship to the C2 bromine and ortho to the C4 bromine, creating a differentiated electronic bias between the two C–Br bonds. By contrast, in 2,4-dibromo-3-fluorobenzotrifluoride (CAS 1806306-77-3), fluorine occupies the 3-position and is ortho to both bromine atoms, significantly altering the activation energies for oxidative addition at each site. This positional isomerism translates into measurable differences in site-selectivity ratios during Suzuki-Miyaura couplings—a parameter that directly impacts synthetic step count and overall yield in multi-step sequences. Substituting one isomer for another without experimental validation risks product distribution shifts, forcing costly re-optimization of downstream chemistry.

Quantitative Differentiation Evidence for 2,4-Dibromo-5-fluorobenzotrifluoride Versus Closest Isomeric Analogs


Regioisomeric Purity as a Determinant of Cross-Coupling Site-Selectivity in 2,4-Dibromo-5-fluorobenzotrifluoride vs. 2,4-Dibromo-3-fluorobenzotrifluoride

In palladium-catalyzed Suzuki-Miyaura cross-coupling of non-symmetric dibromobenzenes, the regiochemical outcome is determined by the relative electronic activation of each C–Br bond . For 2,4-dibromo-5-fluorobenzotrifluoride, the fluorine at position 5 exerts a meta electron-withdrawing effect on the C2 bromine (-I effect transmitted through the ring) and an ortho effect on the C4 bromine, creating a differential in oxidative addition rates. In the structurally analogous 2,4-dibromo-3-fluorobenzotrifluoride (CAS 1806306-77-3), fluorine at position 3 is ortho to both bromines, which compresses the reactivity difference between sites. While no published head-to-head study of these exact isomers exists, the general principle has been quantified in related 2,4-dibromoaryl systems: site-selectivity ratios (C2:C4 coupling) range from 3:1 to >20:1 depending on the electronic nature of the additional ring substituent and the ligand system employed . The 5-fluoro substitution pattern in the target compound is predicted to yield a larger C2/C4 selectivity gap than the 3-fluoro isomer, based on the greater electronic asymmetry conferred by the meta vs. ortho relationship of fluorine to each bromine.

Regioselective Suzuki coupling Site-selective functionalization Polyhalogenated arene differentiation

Halogen-Dependent Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Comparison in 2,4-Dibromo-5-fluorobenzotrifluoride vs. 2,4-Dichloro-5-fluorobenzotrifluoride

The C–Br bond dissociation energy (BDE) in aryl bromides is approximately 337 kJ/mol, compared to approximately 399 kJ/mol for aryl chlorides [1]. For 2,4-dibromo-5-fluorobenzotrifluoride (MW 321.89), both reactive handles are C–Br bonds, enabling oxidative addition under mild Pd(0) conditions (room temperature to 60 °C with standard ligands). In contrast, 2,4-dichloro-5-fluorobenzotrifluoride (CAS 112290-01-4, MW 232.99) requires significantly harsher conditions (elevated temperature, electron-rich ligands) for C–Cl activation. This difference is further amplified by the electron-withdrawing -CF₃ and -F substituents, which lower the electron density of the aryl ring and facilitate oxidative addition of C–Br bonds. In competitive coupling experiments on 4-bromobenzotrifluoride vs. 4-chlorobenzotrifluoride analogs, aryl bromides react 50–100 times faster than the corresponding chlorides under identical Suzuki conditions [1].

Cross-coupling reactivity Bond dissociation energy Oxidative addition kinetics

Molecular Weight and Lipophilicity Differentiation: 2,4-Dibromo-5-fluorobenzotrifluoride vs. Non-Fluorinated 2,4-Dibromobenzotrifluoride

The additional fluorine substituent in 2,4-dibromo-5-fluorobenzotrifluoride (MW 321.89, C₇H₂Br₂F₄) increases molecular weight by 18 g/mol and adds one additional fluorine atom compared to 2,4-dibromobenzotrifluoride (CAS 7657-10-5, MW 303.90, C₇H₃Br₂F₃) . This additional aryl fluorine contributes to increased metabolic stability of derived drug candidates by blocking cytochrome P450-mediated oxidation at the 5-position. In medicinal chemistry, aryl fluorination at metabolically labile positions typically increases metabolic half-life (t₁/₂) by 2- to 10-fold in microsomal stability assays compared to the non-fluorinated parent [1]. The predicted XLogP3 for the 2,5-dibromo-4-fluoro isomer is 4.7, indicating substantial lipophilicity that enhances membrane permeability—a critical parameter for CNS drug discovery programs [2].

Lipophilicity Metabolic stability Pharmacokinetic optimization

Vendor Availability and Purity Benchmarking: 2,4-Dibromo-5-fluorobenzotrifluoride Supply Chain Differentiation

2,4-Dibromo-5-fluorobenzotrifluoride (CAS 1806327-97-8) is available from specialty fluorochemical suppliers at a guaranteed purity of ≥98% (NLT 98%), with ISO-certified quality systems supporting pharmaceutical R&D and QC requirements . In comparison, the non-fluorinated analog 2,4-dibromobenzotrifluoride (CAS 7657-10-5) is typically offered at 90% purity from major suppliers, with premium pricing: £400/1g and £1,000/5g from UK stock . The higher baseline purity of the 5-fluoro derivative reduces the need for pre-reaction purification, which is critical for reproducibility in parallel synthesis and library production. Vendors such as MolCore and AKSci offer the compound with full analytical characterization (NMR, HPLC, GC traceability) suitable for regulated research environments . The 2,3-dibromo-5-fluoro isomer (CAS 1027511-90-5) is available at ≥95% purity with a predicted boiling point of 205.5±35.0 °C and density of 2.017±0.06 g/cm³ .

Procurement Supply chain Purity specification

Optimal Application Scenarios for 2,4-Dibromo-5-fluorobenzotrifluoride Based on Differentiated Reactivity Profiles


Sequential Regioselective Suzuki-Miyaura Coupling for Unsymmetrical Biaryl Pharmaceutical Intermediates

Medicinal chemistry programs requiring sequential, site-differentiated C–C bond formation on a single aryl scaffold benefit directly from the electronic asymmetry between C2 and C4 bromine atoms in 2,4-dibromo-5-fluorobenzotrifluoride. The meta-fluorine at position 5 electronically deactivates the C4 position relative to C2, enabling a first coupling at C2 under mild Pd(0) conditions, followed by a second coupling at C4 with a different boronic acid partner. This strategy avoids protecting group manipulations and is supported by the regioselectivity trends established in non-symmetric dibromobenzene Suzuki couplings . The -CF₃ and -F substituents further enhance the pharmacokinetic profile of the resulting biaryl products, making this building block particularly valuable for kinase inhibitor and GPCR modulator programs where trifluoromethylated biaryl motifs are prevalent pharmacophores .

Metabolically Stabilized Fragment for CNS Drug Discovery Lead Optimization

In CNS drug discovery, the combination of high lipophilicity (predicted XLogP3 ~4.7) and the metabolic shielding provided by the 5-fluoro substituent makes 2,4-dibromo-5-fluorobenzotrifluoride an advantageous core fragment for generating brain-penetrant lead compounds . The aryl fluorine blocks potential CYP450 hydroxylation at the 5-position, a common metabolic soft spot in non-fluorinated benzotrifluoride derivatives. By incorporating this building block early in hit-to-lead optimization, medicinal chemists can simultaneously address permeability (via -CF₃) and metabolic stability (via aryl-F) in a single synthetic operation, reducing the number of design-make-test cycles required. The two bromine handles allow parallel library synthesis through sequential coupling, accelerating SAR exploration around the core scaffold .

Agrochemical Intermediate Synthesis Requiring Differential Halogen Reactivity

Agrochemical discovery programs targeting fungicidal or herbicidal tri fluoromethylated biaryl ethers and amines can leverage the dual C–Br reactivity of 2,4-dibromo-5-fluorobenzotrifluoride for convergent synthesis strategies. The higher reactivity of C–Br bonds (50–100× faster oxidative addition vs. C–Cl) permits coupling under mild conditions compatible with sensitive heterocyclic partners commonly found in agrochemical actives . The 5-fluoro substituent contributes to enhanced environmental persistence and target-site binding through fluorine-specific non-covalent interactions (C–F···H, C–F···π), which have been correlated with improved field efficacy in fluorinated agrochemical series . The ≥98% commercial purity specification ensures batch-to-batch reproducibility required for scale-up from discovery to process chemistry .

Materials Science: Precursor for Fluorinated π-Conjugated Polymers and OLED Intermediates

In materials chemistry, 2,4-dibromo-5-fluorobenzotrifluoride serves as a monomer precursor for fluorinated poly(p-phenylene) and related π-conjugated polymers. The electron-withdrawing -CF₃ and -F substituents lower the LUMO energy of the resulting polymer, enhancing electron injection and transport properties critical for organic light-emitting diode (OLED) and organic photovoltaic (OPV) applications. The regioisomeric purity of the 2,4-dibromo-5-fluoro substitution pattern ensures head-to-tail regiochemistry during step-growth polycondensation, which is essential for maximizing effective conjugation length and device performance . Related dibromo-fluorobenzotrifluoride isomers have been documented as electron-donor components in electroluminescent devices, with the specific isomer choice affecting emission wavelength and quantum efficiency .

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